The compound is cataloged under the CAS number 1251673-67-2 and has a molecular formula of C22H16F2N4O3. Its molecular weight is approximately 422.4 g/mol. The structure incorporates a pyridine ring, oxadiazole moiety, and a cyanophenyl group, which contribute to its unique chemical properties and biological activity .
The synthesis of N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can be achieved through several methods involving key reactions such as:
Technical parameters including temperature, solvent choice (often polar aprotic solvents like DMSO or DMF), and reaction time are critical to optimize yield and purity during synthesis .
The molecular structure of N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can be described as follows:
The structural configuration can be represented using SMILES notation: Cc1cc(F)ccc1NC(=O)Cn1cccc(-c2nc(-c3ccc(F)cc3)no2)c1=O
.
N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide may undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .
The mechanism of action for N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in the oxadiazole or pyridine components can significantly affect binding affinity and selectivity towards biological targets .
The physical and chemical properties of N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 422.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Soluble in DMSO |
These properties indicate that while specific data such as melting point are not available, solubility in polar solvents suggests potential bioavailability for pharmaceutical applications .
N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide has several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: